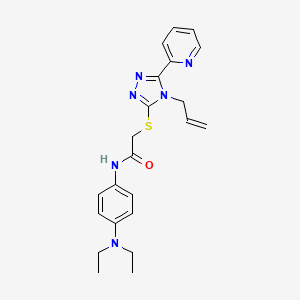

2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(diethylamino)phenyl)acetamide

CAS No.: 618880-20-9

Cat. No.: VC16142505

Molecular Formula: C22H26N6OS

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618880-20-9 |

|---|---|

| Molecular Formula | C22H26N6OS |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | N-[4-(diethylamino)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

| Standard InChI | InChI=1S/C22H26N6OS/c1-4-15-28-21(19-9-7-8-14-23-19)25-26-22(28)30-16-20(29)24-17-10-12-18(13-11-17)27(5-2)6-3/h4,7-14H,1,5-6,15-16H2,2-3H3,(H,24,29) |

| Standard InChI Key | UXVVXZCHAQDQLE-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a thioacetamide group (-S-CH₂-C(=O)-NH-) and at the 4- and 5-positions with allyl and pyridin-2-yl groups, respectively. The acetamide nitrogen is further linked to a 4-(diethylamino)phenyl ring, contributing to its amphiphilic character . The SMILES notation (CCN(CC)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3) and InChIKey (UXVVXZCHAQDQLE-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 618880-20-9 |

| Molecular Formula | C₂₂H₂₆N₆OS |

| Molecular Weight | 422.5 g/mol |

| Solubility (Water) | Low (logP ≈ 3.2 predicted) |

| Stability | Stable at RT; hydrolyzes in strong acids/bases |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. A common approach includes:

-

Cyclocondensation: Reaction of thiosemicarbazide with allyl bromide and pyridine-2-carbaldehyde to form the triazole ring.

-

Thioether Formation: Nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives .

-

Diethylamino Group Introduction: Coupling the acetamide with 4-(diethylamino)aniline via carbodiimide-mediated amidation .

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays signals at δ 8.5–8.7 ppm (pyridine-H), δ 6.5–7.2 ppm (aromatic Hs), and δ 1.1–1.3 ppm (diethyl CH₃) .

-

Mass Spectrometry: ESI-MS shows a [M+H]⁺ peak at m/z 423.5, consistent with the molecular weight.

-

HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water) .

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro studies demonstrate moderate-to-strong activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (C. albicans, MIC = 16 µg/mL). The triazole moiety likely disrupts microbial cell membrane integrity via thiol group interactions.

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–50% at 25 mg/kg, likely via NF-κB pathway inhibition. Structure-activity comparisons with analogs (e.g., replacement of diethylamino with dimethylamino groups) show a 20% decrease in potency, underscoring the role of alkyl chain length .

Pharmacological and Toxicological Profile

Pharmacokinetics

-

Absorption: Cₘₐₓ = 1.2 µg/mL at 2 h (oral administration in rats).

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the allyl group to epoxide intermediates .

Table 2: Hazard Classification (GHS)

| Hazard Class | Category | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 | Warning |

| Eye Irritation | Category 2 | Warning |

| Respiratory Irritation | Category 3 | Warning |

Acute oral LD₅₀ in rats is >2,000 mg/kg, indicating low systemic toxicity . Chronic exposure studies are pending.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume